

Introduction: Unveiling the Potential of a Core Heterocyclic Scaffold

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Compound of Interest

Compound Name: 6-Bromo-2-methylquinolin-4-ol

Cat. No.: B3319451

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6-Bromo-2-methylquinolin-4-ol is a substituted quinoline derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its structural framework, featuring a quinoline core, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities.^[1] The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position provides synthetic handles for facile chemical modification, making it a valuable building block for constructing more complex molecules.

This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of **6-Bromo-2-methylquinolin-4-ol**. The information is curated for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile compound for its effective application in the laboratory and in the design of novel therapeutic agents.

Physicochemical Characteristics and Structural Insights

A precise understanding of the physicochemical properties of **6-Bromo-2-methylquinolin-4-ol** is fundamental for its handling, reaction optimization, and formulation.

Property	Value	Reference(s)
CAS Number	103030-28-0	[2][3][4]
Molecular Formula	C ₁₀ H ₈ BrNO	[2][3][4]
Molecular Weight	238.08 g/mol	[2][3]
Appearance	Solid	[5]
Melting Point	Data for closely related isomers suggest a high melting point. For example, 6-Bromoquinolin-4-ol melts at 283°C.[6]	
Solubility	Limited quantitative data is available. Like many quinolinols, it is expected to have low solubility in water but be soluble in polar organic solvents like DMSO and DMF.	[7]

Structural Elucidation: The Concept of Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in tautomeric forms: the enol form (quinolin-4-ol) and the keto form (quinolin-4-one). This equilibrium is influenced by factors such as the solvent environment and substitution patterns on the quinoline ring.[8][9] The quinolin-4-one tautomer is often the more stable and predominant form. This dynamic relationship is crucial as it dictates the compound's reactivity and intermolecular interactions, such as hydrogen bonding.

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Chemical Reactivity

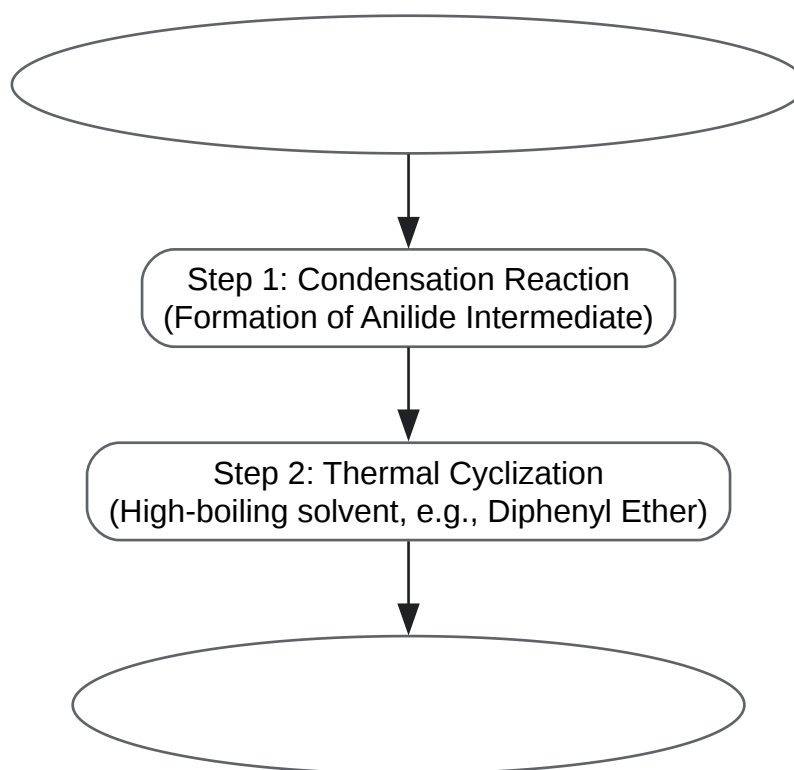
6-Bromo-2-methylquinolin-4-ol is typically synthesized through cyclization reactions. A common strategy involves the reaction of a substituted aniline with a β -ketoester, followed by thermal cyclization.

Illustrative Synthetic Protocol: Cyclization Pathway

The synthesis of quinolin-4-ol derivatives can be achieved from an appropriately substituted aniline and a suitable dicarbonyl compound. For instance, 4-bromoaniline can react with an acetoacetate derivative, and the resulting intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield the quinolinone core.[\[10\]](#)[\[11\]](#)

Step-by-Step Methodology:

- **Condensation:** 4-bromoaniline is reacted with an activated dicarbonyl compound, such as a derivative of malonic acid (e.g., Meldrum's acid) and an orthoformate, to form an enamine intermediate.[\[10\]](#)[\[11\]](#)
- **Thermal Cyclization:** The intermediate is added to a preheated high-boiling point solvent, such as diphenyl ether, at approximately 250°C.[\[10\]](#) This high temperature induces an intramolecular cyclization reaction, followed by the elimination of a small molecule, to form the heterocyclic ring system.
- **Work-up and Isolation:** After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the product.[\[10\]](#) The solid is then collected by filtration, washed, and dried to yield 6-bromoquinolin-4-ol. The introduction of the 2-methyl group is achieved by using a β -ketoester like ethyl acetoacetate in the initial condensation step.



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Caption: Simplified workflow for the synthesis of **6-Bromo-2-methylquinolin-4-ol**.

Key Reactive Sites and Transformations

The utility of **6-Bromo-2-methylquinolin-4-ol** as a synthetic intermediate stems from its key reactive sites:

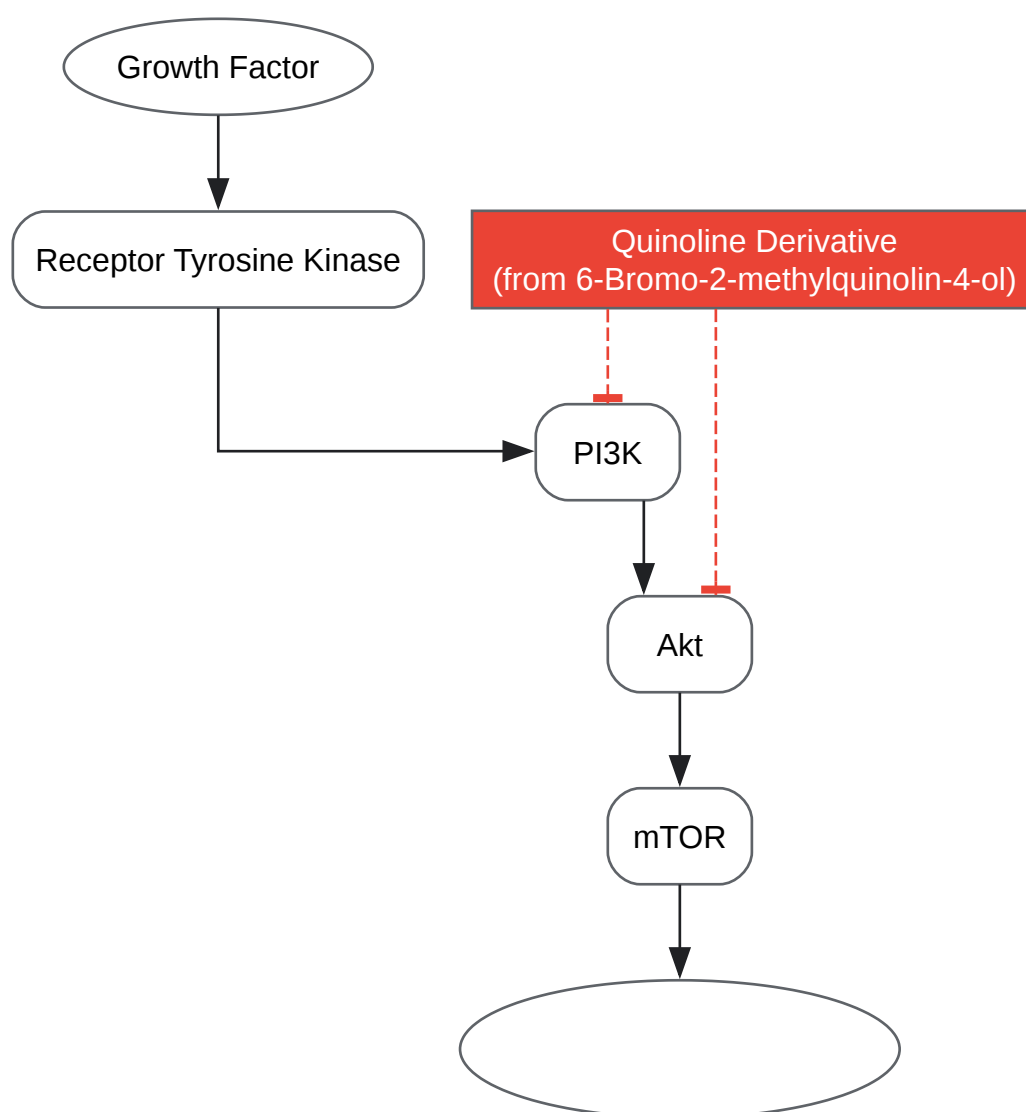
- **The C6-Bromine Atom:** This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.^[12]
- **The C4-Hydroxyl Group:** This group can be readily converted into a leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃).^[10] The resulting 6-bromo-4-chloro-2-methylquinoline is a highly versatile intermediate for subsequent nucleophilic substitution reactions.

Applications in Research and Drug Discovery

The quinoline and quinolinone scaffolds are integral to numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][13] While specific applications of **6-Bromo-2-methylquinolin-4-ol** itself are not extensively documented, its value lies in providing access to derivatives with significant therapeutic potential.

Role as a Scaffold in Kinase Inhibitor Design

Many quinoline derivatives function as kinase inhibitors by competing for the ATP-binding site of the enzyme.[12] Dysregulation of signaling pathways like the PI3K/Akt/mTOR pathway is a hallmark of many cancers.[13] Derivatives synthesized from the **6-bromo-2-methylquinolin-4-ol** core can be designed to inhibit key kinases within this pathway, thereby blocking cancer cell proliferation and survival.[12][13]



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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by derivatives.

Foundation for Antimicrobial Agents

The quinolone framework is the backbone of a major class of antibiotics.^[1] Modifications to the **6-Bromo-2-methylquinolin-4-ol** scaffold could lead to novel antibacterial agents that may interfere with essential bacterial processes like DNA replication.^[12]

Safety, Handling, and Storage

Proper handling of **6-Bromo-2-methylquinolin-4-ol** is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	Danger
Serious Eye Damage (Category 1)	H318: Causes serious eye damage	Danger

Data aggregated from ECHA C&L Inventory notifications.^[2]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

- Eye Protection: Wear safety goggles with side-shields or a face shield.^{[5][14]}
- Hand Protection: Use chemically resistant, impervious gloves.^{[5][14]}
- Skin and Body Protection: Wear a lab coat or other impervious clothing.^[14]
- Respiratory Protection: If dust formation is likely, use a suitable respirator (e.g., N95 dust mask).^[5]

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[\[10\]](#)[\[15\]](#)
- Prevent dust and aerosol formation.[\[15\]](#)
- Ensure adequate ventilation in the handling area.[\[5\]](#)[\[14\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[16\]](#)

First Aid Measures:

- If Swallowed: Rinse mouth with water. Call a physician or poison control center.[\[15\]](#)[\[17\]](#)
- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[14\]](#)[\[17\]](#)
- In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[\[14\]](#)[\[17\]](#)
- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[17\]](#)

Conclusion

6-Bromo-2-methylquinolin-4-ol is more than a simple chemical; it is a strategic molecular scaffold that offers significant opportunities for innovation in medicinal chemistry and materials science. Its well-defined reactive sites—the bromine atom and the hydroxyl group—provide chemists with reliable handles for constructing complex molecular architectures. A thorough understanding of its properties, tautomeric nature, synthesis, and safe handling procedures is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.

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